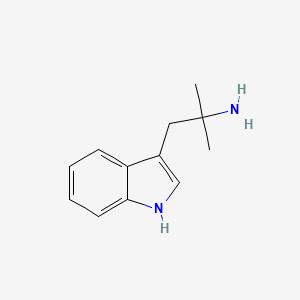

1-(1H-indol-3-yl)-2-methylpropan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREHPEFXXFJIIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184481 |

Source

|

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-53-0 |

Source

|

| Record name | α,α-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1H-indol-3-yl)-2-methylpropan-2-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(1H-indol-3-yl)-2-methylpropan-2-amine

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a compound commonly known as α,α-dimethyltryptamine. Targeting an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the mechanistic rationale, comparative advantages, and critical process parameters associated with each major synthetic strategy. Key methodologies, including reductive amination of a ketone precursor and the reduction of an intermediate amide derived from indole-3-acetic acid, are detailed. The guide emphasizes process integrity by discussing potential side reactions, such as Pictet-Spengler cyclization, and outlines robust purification protocols necessary for obtaining high-purity material suitable for research and clinical applications.

Introduction: The Significance of α,α-Dimethyltryptamine

This compound (IUPAC name), or α,α-dimethyltryptamine, is a tryptamine derivative distinguished by the presence of a gem-dimethyl group on the alpha carbon of its ethylamine side chain. This structural feature imparts unique steric and electronic properties compared to its parent compound, tryptamine, and other related analogues. As a research chemical, understanding its synthesis is crucial for investigators exploring the structure-activity relationships within the tryptamine class of compounds. This guide delineates robust and validated chemical strategies for its synthesis, providing the foundational knowledge required for its production and study.

Chapter 1: Retrosynthetic Analysis

A logical approach to the synthesis of any target molecule begins with retrosynthesis. By disconnecting key bonds in the target structure, we can identify readily available starting materials and strategic intermediates. For this compound, two primary disconnections are most logical, forming the basis of the most common synthetic routes.

-

C-N Bond Disconnection (Amine Formation): This approach disconnects the C-N bond of the primary amine, suggesting a precursor ketone, 1-(1H-indol-3-yl)-2-methylpropan-2-one. This ketone can then be converted to the target amine via reductive amination.

-

C-C Bond Disconnection (Side Chain Construction): This strategy involves disconnecting the bond between the indole ring and the side chain. One powerful method involves the reduction of an amide, specifically 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, which itself is derived from indole-3-acetic acid.

Caption: Retrosynthetic analysis of α,α-dimethyltryptamine.

Chapter 2: Key Synthetic Pathways

Based on the retrosynthetic analysis, two primary and reliable pathways emerge for the synthesis of α,α-dimethyltryptamine. Each route offers distinct advantages and challenges regarding precursor availability, reaction conditions, and scalability.

Pathway A: Reductive Amination from an Indole-3-Ketone Precursor

This pathway is a robust method that builds the amine functionality in the final step. It relies on the synthesis of the key intermediate, 1-(1H-indol-3-yl)-2-methylpropan-2-one.

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-methylpropan-2-one The ketone intermediate can be prepared via a Friedel-Crafts-type acylation of indole. A common method involves reacting indole with isobutyryl chloride in the presence of a Lewis acid catalyst. However, a more direct and often higher-yielding approach is the reaction of indolylmagnesium iodide (an indole Grignard reagent) with an appropriate acid chloride.

Step 2: Reductive Amination Reductive amination converts the ketone to the primary amine in a one-pot reaction.[1] This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction.[1] Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, as it is selective for the protonated iminium ion over the ketone, minimizing the reduction of the starting material.[2][3] More modern and less toxic alternatives include sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Workflow for the reductive amination pathway.

Pathway B: Amide Reduction from Indole-3-Acetic Acid

This pathway is highly effective and has been adapted for the synthesis of high-purity tryptamines for clinical trials.[4][5] It begins with the readily available indole-3-acetic acid (IAA).

Step 1: Amide Formation The first step involves the coupling of indole-3-acetic acid with dimethylamine to form the intermediate amide, 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This is a standard peptide coupling reaction that requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).[6]

A related, higher-yielding intermediate is the α-keto-amide (an indolylglyoxylamide), 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide. This is synthesized by first converting indole to indol-3-yl-glyoxylyl chloride using oxalyl chloride, followed by reaction with dimethylamine. This was the approach used by Speeter and Anthony in their foundational synthesis.

Step 2: Amide Reduction The crucial step is the reduction of the amide carbonyl group to a methylene group. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation. A recent publication optimized this procedure for producing high-purity material by using aluminum hydride (AlH₃), generated in situ from LiAlH₄, which resulted in exceptionally pure free base upon workup.[4]

Caption: Workflow for the amide reduction pathway.

Chapter 3: Critical Process Parameters & Potential Side Reactions

Achieving high yield and purity requires careful control of reaction conditions and an awareness of potential side reactions.

The Pictet-Spengler Reaction

The most significant potential side reaction in many tryptamine syntheses is the Pictet-Spengler reaction.[7] This is an acid-catalyzed intramolecular cyclization that occurs between the indole nucleus at the C-2 position and an iminium ion on the side chain. This reaction forms a tetrahydro-β-carboline (THBC), a different heterocyclic scaffold.

This side reaction is particularly relevant in syntheses that employ acidic conditions, such as the Eschweiler-Clarke methylation of tryptamines or reductive aminations performed at low pH. Using milder reducing agents like NaBH(OAc)₃, which can be used under neutral or mildly acidic conditions, can help suppress this pathway.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

The Mechanistic Profile of Indalpine at Monoamine Transporters: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of Indalpine, a selective serotonin reuptake inhibitor (SSRI), at the three primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). By synthesizing established pharmacological principles with detailed experimental protocols, this document serves as a comprehensive resource for understanding and evaluating the molecular interactions of Indalpine. We will delve into the causality behind the experimental design for characterizing transporter binding and inhibition, present quantitative data on Indalpine's affinity and selectivity, and provide standardized methodologies for in-vitro validation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to investigate compounds targeting monoamine transporters.

Introduction: The Critical Role of Monoamine Transporters in Neurotransmission

Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), are fundamental to the regulation of a vast array of physiological and psychological processes, from mood and cognition to sleep and appetite.[1] The precise control of monoaminergic signaling is largely mediated by a family of presynaptic plasma membrane proteins known as monoamine transporters (MATs): SERT, DAT, and NET.[2] These transporters are responsible for the rapid reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[2]

Due to their central role in neurotransmission, MATs are the primary targets for a wide range of psychopharmacological agents, including antidepressants and psychostimulants.[1] Selective Serotonin Reuptake Inhibitors (SSRIs), for instance, exert their therapeutic effect by blocking SERT, leading to an increase in the synaptic concentration of serotonin.[3] Indalpine is classified as an SSRI, and a thorough understanding of its binding affinity and functional inhibition at all three MATs is crucial for a complete pharmacological characterization.[4] This guide will provide the technical framework for such an investigation.

Characterizing Indalpine's Interaction with Monoamine Transporters: Core Methodologies

To elucidate the mechanistic profile of Indalpine, two primary in-vitro assays are considered the gold standard: radioligand binding assays and neurotransmitter uptake inhibition assays.[5] These assays provide quantitative measures of a compound's affinity for the transporter (Ki) and its potency in inhibiting the transporter's function (IC50), respectively.

In-Vitro Radioligand Binding Assays

2.1.1 Principle and Rationale

Radioligand binding assays are designed to measure the affinity of a test compound (like Indalpine) for a specific receptor or transporter. The principle lies in the competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand, we can calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

2.1.2 Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize tissue or cells expressing the target transporter (e.g., HEK293 cells transfected with human SERT, DAT, or NET) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[6]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[6]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]

-

-

Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and varying concentrations of Indalpine.[7]

-

Incubate the plate for a specified time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.

-

Plot the specific binding as a function of the log concentration of Indalpine to generate a competition curve.

-

Determine the IC50 value (the concentration of Indalpine that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

In-Vitro Synaptosomal Uptake Assays

2.2.1 Principle and Rationale

While binding assays measure affinity, uptake assays measure the functional inhibition of the transporter. This method uses synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters. The assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) into the synaptosomes. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is the IC50 value, which reflects the compound's inhibitory potency.

2.2.2 Experimental Protocol: Synaptosomal Uptake Assay

-

Preparation of Synaptosomes:

-

Dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT) from a rodent.

-

Homogenize the tissue in a sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomal preparation with varying concentrations of Indalpine or vehicle control for a short period (e.g., 20 minutes at 25°C).[8]

-

Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]-Dopamine).[8]

-

Allow the uptake to proceed for a defined, short period (e.g., 10 minutes), as the timing is critical for measuring the initial rate of uptake.[9]

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

-

Alternatively, the reaction can be stopped by adding a large volume of ice-cold buffer and pelleting the synaptosomes via centrifugation.

-

Lyse the synaptosomes and measure the internalized radioactivity using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of Indalpine compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of Indalpine.

-

Determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for Synaptosomal Uptake Assay.

Mechanistic Profile of Indalpine at Monoamine Transporters

Based on available data, Indalpine demonstrates a distinct profile of high affinity and selectivity for the serotonin transporter.

Binding Affinity Profile

The binding affinity of Indalpine for the human serotonin, dopamine, and norepinephrine transporters has been experimentally determined and is presented in terms of the inhibitory constant, Ki. The pKi values, which are the negative logarithm of the Ki values, are also provided for ease of comparison.

| Transporter | pKi | Ki (nM) |

| SERT | 8.76 | 1.74 |

| DAT | 6.00 | 1000 |

| NET | 6.29 | 513 |

| Data sourced from Moreira et al. (2013). |

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9).

The data clearly indicates that Indalpine has a high affinity for SERT, with a Ki value in the low nanomolar range. In contrast, its affinity for both DAT and NET is significantly lower, with Ki values in the micromolar and high nanomolar ranges, respectively.

Selectivity Ratios

Selectivity is a critical aspect of a drug's pharmacological profile and can predict both its therapeutic efficacy and its potential for side effects. The selectivity of Indalpine for SERT over DAT and NET can be quantified by calculating the ratio of the Ki values.

-

SERT vs. DAT Selectivity: Ki (DAT) / Ki (SERT) = 1000 nM / 1.74 nM ≈ 575-fold

-

SERT vs. NET Selectivity: Ki (NET) / Ki (SERT) = 513 nM / 1.74 nM ≈ 295-fold

These calculations confirm that Indalpine is a highly selective ligand for the serotonin transporter, with a nearly 600-fold greater affinity for SERT compared to DAT and an approximately 300-fold greater affinity for SERT compared to NET.

Proposed Mechanism of Action

The high-affinity binding of Indalpine to SERT competitively inhibits the reuptake of serotonin from the synaptic cleft. This blockage leads to an increased concentration and prolonged residence time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Its low affinity for DAT and NET suggests that at therapeutic concentrations, Indalpine is unlikely to significantly impact dopamine and norepinephrine reuptake.

Caption: Mechanism of Indalpine at the Serotonergic Synapse.

Discussion and Future Directions

The highly selective profile of Indalpine for SERT is consistent with its classification as an SSRI. This selectivity is a desirable characteristic for an antidepressant, as it minimizes the off-target effects associated with the inhibition of DAT and NET, such as cardiovascular effects (from NET inhibition) or abuse potential (from DAT inhibition).

While the in-vitro data presented here provides a strong foundation for understanding Indalpine's mechanism of action, further studies are warranted. In-vivo studies, such as microdialysis in animal models, could confirm that the selective binding of Indalpine translates to a selective increase in extracellular serotonin levels in the brain. Additionally, a comprehensive screening against a panel of other receptors and ion channels would provide a more complete picture of its overall pharmacological profile and potential for off-target interactions.

Conclusion

Indalpine is a potent and highly selective inhibitor of the serotonin transporter. Its mechanism of action is characterized by high-affinity binding to SERT, leading to the inhibition of serotonin reuptake and a subsequent enhancement of serotonergic neurotransmission. Its significantly lower affinity for DAT and NET underscores its selectivity and provides a molecular basis for its classification as an SSRI. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of Indalpine and other novel compounds targeting the monoamine transporter system.

References

-

Overview of Monoamine Transporters. PubMed Central. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Selective serotonin reuptake inhibitor. Wikipedia. Available at: [Link]

-

The effects of indalpine--a selective inhibitor of 5-HT uptake--on rat paradoxical sleep. PubMed. Available at: [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available at: [Link]

- Range of previously reported IC 50 values for neurotransmitter uptake inhibition.Source not further specified.

-

Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. Available at: [Link]

-

Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

-

Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants. PubMed Central. Available at: [Link]

-

Indalpine - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

-

Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available at: [Link]

-

Clinical overview of serotonin reuptake inhibitors. PubMed. Available at: [Link]

- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.Source not further specified.

-

Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. PubMed. Available at: [Link]

Sources

- 1. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: I. Pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. The effects of indalpine--a selective inhibitor of 5-HT uptake--on rat paradoxical sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Modeling of the Norepinephrine Transporter [mdpi.com]

- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. indalpine | Dosing and Uses |medtigo [medtigo.com]

- 9. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of alpha-Methyltryptamine (α-MT) as a Psychedelic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyltryptamine (α-MT) is a synthetic tryptamine derivative with a complex pharmacological profile, exhibiting psychedelic, stimulant, and entactogenic effects.[1][2] Originally explored as an antidepressant in the 1960s, its multifaceted mechanism of action presents a compelling case study in psychoactive drug research.[1][3] This guide provides a detailed examination of α-MT's pharmacology, focusing on its interactions with serotonergic and other monoaminergic systems that underpin its psychedelic properties. We will dissect its receptor binding profile, downstream signaling cascades, metabolic pathways, and the key experimental methodologies used for its characterization. The primary objective is to furnish researchers and drug development professionals with an in-depth understanding of α-MT's neurobiology, contextualizing its unique dual stimulant-psychedelic nature and highlighting areas for future investigation.

Introduction to alpha-Methyltryptamine (α-MT)

Chemical Identity and Structure

Alpha-methyltryptamine (IUPAC name: 1-(1H-indol-3-yl)propan-2-amine) is a substituted tryptamine featuring a methyl group at the alpha carbon of its ethylamine side chain.[1][4] This structural modification is crucial to its pharmacological profile. The alpha-methylation sterically hinders enzymatic degradation by monoamine oxidase (MAO), significantly prolonging its half-life and enabling oral activity.[1][5] This characteristic distinguishes α-MT from endogenous tryptamines like N,N-dimethyltryptamine (DMT), which are rapidly metabolized by MAO and are orally inactive without an accompanying MAO inhibitor (MAOI).[6]

Historical Context and Regulatory Status

Developed at Upjohn in the 1960s, α-MT was initially investigated as an antidepressant and was briefly marketed in the Soviet Union under the trade name Indopan.[1][7] However, due to observations of toxicity and psychosis-inducing effects, its clinical development was halted.[3][8] In subsequent decades, α-MT emerged as a recreational substance, valued for its long-lasting psychedelic and stimulant effects.[2][8] Consequently, it has been classified as a Schedule I controlled substance in the United States and is similarly controlled in many other countries, indicating a high potential for abuse and no currently accepted medical use.[1][8]

Receptor Binding Profile and Neurotransmitter Dynamics

The psychoactive effects of α-MT are a direct result of its complex interactions with multiple components of the monoaminergic system. It functions as a non-selective serotonin receptor agonist, a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, and a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][4]

Serotonergic System Interactions

The psychedelic properties of α-MT, like other classic hallucinogens, are primarily mediated by its activity as a partial agonist at the serotonin 2A receptor (5-HT2A).[9][10][11] Agonism at this Gq/11-coupled receptor is the initiating event for the cascade that leads to profound alterations in perception, cognition, and mood.[12][13][14] Additionally, α-MT displays affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C, which likely contribute to the nuances of its subjective effects.[8][15][16] Its action as a potent serotonin transporter (SERT) ligand also leads to increased synaptic serotonin levels, further amplifying its serotonergic activity.[9]

Dopaminergic and Noradrenergic Effects

Beyond the serotonergic system, α-MT inhibits the reuptake of dopamine (DA) and norepinephrine (NE), contributing to its pronounced stimulant effects.[2][9] This inhibition leads to increased energy, restlessness, and sympathomimetic effects like tachycardia and hypertension.[8][9] The locomotor stimulant effects observed in animal models are hypothesized to be mediated by these interactions with dopamine and serotonin systems.[8]

Monoamine Oxidase Inhibition

A key feature of α-MT's pharmacology is its activity as a reversible inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoform.[8][17][18] MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine. By inhibiting this enzyme, α-MT further increases the synaptic concentrations and duration of action of these monoamines, synergizing with its reuptake inhibition and receptor agonism.[17][18] This MAOI property contributes significantly to its long duration of action (12-24 hours) and necessitates caution regarding interactions with other serotonergic drugs or tyramine-containing foods.[2][8]

Summary of Receptor and Transporter Affinities

The following table summarizes the known binding affinities (Ki) and functional activities (IC50) of α-MT at key molecular targets. Lower values indicate higher affinity or potency.

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) | Primary Effect | Reference(s) |

| 5-HT2A Receptor | Moderate Affinity (data varies) | - | Partial Agonist (Psychedelic) | [7][8][9] |

| Serotonin Transporter (SERT) | High Affinity | - | Reuptake Inhibitor | [9] |

| Norepinephrine Transporter (NET) | Moderate Affinity | - | Reuptake Inhibitor | [9] |

| Dopamine Transporter (DAT) | Moderate Affinity | - | Reuptake Inhibitor | [9] |

| Monoamine Oxidase A (MAO-A) | - | 0.049 - 166 (analog dependent) | Reversible Inhibitor | [17][18] |

| Monoamine Oxidase B (MAO-B) | - | 82 - 376 (analog dependent) | Weak Inhibitor | [17][18] |

Note: Specific Ki values for α-MT are not consistently reported across publicly available literature, hence descriptive terms are used. The IC50 values for MAO inhibition are for α-MT and its analogs.

Mechanism of Psychedelic Action

The Central Role of the 5-HT2A Receptor

There is a scientific consensus that agonism at the 5-HT2A receptor is the primary initiating event for the psychedelic experience produced by classic hallucinogens.[10][19] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[12][13] Activation of this pathway is considered predictive of a compound's psychedelic potential.[12][13][14] These receptors are densely expressed on the apical dendrites of layer V pyramidal neurons in the neocortex, particularly in high-level association cortices like the prefrontal cortex (PFC) and posterior cingulate cortex (PCC).[11][20] Activation of these neurons by psychedelics disrupts normal cortical information processing and integration, leading to the characteristic alterations in consciousness.[11][19]

Downstream Signaling Cascades

Upon binding of α-MT to the 5-HT2A receptor, a conformational change activates the associated Gq protein. This initiates a canonical signaling cascade that is central to its psychedelic effects.

Caption: α-MT-induced 5-HT2A receptor Gq signaling cascade.

Causality of the Pathway:

-

Binding and Activation: α-MT acts as an agonist, binding to the 5-HT2A receptor.

-

G-Protein Coupling: The activated receptor engages the Gαq subunit of the heterotrimeric G-protein.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[21]

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous cellular proteins, altering neuronal excitability and gene expression.[11]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

α-MT is typically administered orally, with a slow onset of action of approximately 3-4 hours and an exceptionally long duration of 12-24 hours, sometimes extending longer.[2][8] The alpha-methyl group protects the molecule from first-pass metabolism by MAO, contributing to its oral bioavailability and prolonged effects.[5] Little formal pharmacokinetic data in humans is available. However, studies in rats and analysis of human samples indicate that α-MT is metabolized, though a significant portion is excreted unchanged.[5][22]

Key Metabolic Pathways

Metabolic pathways for α-MT in humans primarily involve Phase I and Phase II transformations.[22]

-

Phase I (Oxidation): Hydroxylation can occur at various positions on the indole ring, with 6-hydroxy-α-MT and 7-hydroxy-α-MT being identified metabolites.[5][22]

-

Phase II (Conjugation): The hydroxylated metabolites and the parent drug can undergo glucuronidation, forming more water-soluble compounds for easier excretion.[22]

Experimental Methodologies for Characterization

To elucidate the pharmacological profile of a compound like α-MT, a series of standardized in vitro and in vivo assays are employed.

In Vitro Receptor Binding Assays

Causality: The purpose of a radioligand binding assay is to determine the affinity (quantified by the inhibition constant, Ki) of an unlabeled test compound (like α-MT) for a specific receptor.[23][24] This is achieved by measuring how effectively the test compound competes with and displaces a known radiolabeled ligand that has high affinity and specificity for the target receptor.

Protocol: Competitive Radioligand Binding Assay (Filtration Method)

-

Preparation of Receptor Source: Homogenize tissue or cells expressing the target receptor (e.g., 5-HT2A) in a cold buffer and prepare a membrane fraction via centrifugation.[25] Quantify the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (α-MT).[25]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25]

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[23][25]

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on each filter using a scintillation counter.[25]

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[24][25]

In Vitro Functional Assays

Causality: While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to measure the cellular response following receptor binding. For Gq-coupled receptors like 5-HT2A, a calcium mobilization assay is a direct and robust method to quantify agonist activity.[21][26][27]

Protocol: Calcium Mobilization Assay

-

Cell Preparation: Seed a 96-well plate with a cell line engineered to express the 5-HT2A receptor (e.g., HEK293 cells).[26] Allow cells to form a confluent monolayer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[26][28] This dye is cell-permeable and becomes fluorescent upon binding to intracellular calcium.

-

Compound Addition: Utilize a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure baseline fluorescence. The instrument then adds varying concentrations of the test compound (α-MT) to the wells.[26]

-

Signal Detection: The plate reader continuously monitors the fluorescence intensity in real-time.[27] An agonist will activate the Gq pathway, leading to a rapid increase in intracellular calcium and a corresponding increase in fluorescence.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) values.

An Exemplary Experimental Workflow

The characterization of a novel psychoactive compound follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Logical workflow for characterizing a novel psychoactive compound.

Discussion and Future Directions

The Dual Stimulant-Psychedelic Profile

Alpha-methyltryptamine's unique pharmacological signature as a serotonin receptor agonist, broad monoamine releasing agent/reuptake inhibitor, and MAO-A inhibitor explains its complex psychopharmacological effects.[2][4] The 5-HT2A agonism is responsible for its hallucinogenic properties, while its interactions with monoamine transporters and MAO produce its potent and long-lasting stimulant effects.[8][9] This dual profile distinguishes it from classic psychedelics like psilocybin or LSD, which have more selective actions at serotonin receptors, and from typical stimulants like amphetamine, which primarily target dopamine and norepinephrine transporters.

Therapeutic Potential and Research Gaps

While its original investigation as an antidepressant was abandoned, the renewed interest in psychedelic and entactogenic compounds for treating psychiatric disorders raises questions about compounds with mixed pharmacology.[19][20] The pro-social and mood-lifting effects reported by users could be of interest.[3][7] However, the significant cardiovascular stimulation, long duration, and potential for serotonin syndrome due to its MAOI activity pose considerable safety challenges.[5][8][9]

Key research gaps remain:

-

Quantitative Receptor Profiling: A comprehensive, modern analysis of α-MT's binding (Ki) and functional (EC50, Emax) profile at a wide range of human receptors is needed to create a more precise pharmacological map.

-

Human Pharmacokinetics: Formal studies are required to understand its absorption, distribution, metabolism, and excretion in humans to better predict its duration and potential for drug-drug interactions.

-

Stereoisomer Activity: The S-(+)-enantiomer of α-MT is reported to be the more active stereoisomer.[7] A detailed pharmacological comparison of the individual enantiomers would provide valuable structure-activity relationship (SAR) insights.[15][29]

References

-

ALPHA-METHYLTRYPTAMINE (Street Name: AMT). (n.d.). DEA Diversion Control Division. Retrieved from [Link]

-

α-Methyltryptamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Retrieved from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved from [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Retrieved from [Link]

-

Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. (2022). Technology Networks. Retrieved from [Link]

-

Alpha-MT (α-Methyltryptamine): Effects, Risks & Treatment Options. (n.d.). Nova Recovery Center. Retrieved from [Link]

-

AMT. (n.d.). Release. Retrieved from [Link]

-

Wagmann, L., Brandt, S. D., Kavanagh, P. V., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 79-87. Retrieved from [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. Retrieved from [Link]

-

Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [PDF]. ResearchGate. Retrieved from [Link]

-

Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 29(10), 2009-2015. Retrieved from [Link]

-

Wagmann, L., Brandt, S. D., Kavanagh, P. V., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. Retrieved from [Link]

-

Expert peer review No.1 Agenda item 4.20: Alpha-methyltryptamine (AMT). (n.d.). ECDD Repository. Retrieved from [Link]

-

Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. American Chemical Society. Retrieved from [Link]

-

Alpha-methyltryptamine (AMT). (2014). Legal-High-Inhaltsstoffe.de. Retrieved from [Link]

-

Alpha-Methyltryptamine. (2022). Issuu. Retrieved from [Link]

-

Calcium Flux Assay Protocol [Table]. (n.d.). ResearchGate. Retrieved from [Link]

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. ACS Publications. Retrieved from [Link]

-

Initial inhibition screening results [Diagram]. (n.d.). ResearchGate. Retrieved from [Link]

-

Gicquel, T., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central. Retrieved from [Link]

-

Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition. (n.d.). PubMed Central. Retrieved from [Link]

-

Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PubMed Central. Retrieved from [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved from [Link]

-

Alpha-Methyltryptamine. (n.d.). bionity.com. Retrieved from [Link]

-

Psychedelics. (n.d.). PubMed Central. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Alpha-methyltryptamine (AMT). (n.d.). Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Radioligand displacement and functional assays of fragment ligands [Diagram]. (n.d.). ResearchGate. Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]

-

Radioligand binding assays and their analysis. (2000). PubMed. Retrieved from [Link]

-

Psychedelic drug. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mechanisms of Action and Key Research Gaps for Psychedelics and Entactogens. (n.d.). NCBI. Retrieved from [Link]

-

Classic Psychedelic Drugs: Update on Biological Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]

- 3. Alpha-Methyltryptamine - Issuu [issuu.com]

- 4. AMT | Release [release.org.uk]

- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 6. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-Methyltryptamine [bionity.com]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. ecddrepository.org [ecddrepository.org]

- 10. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 11. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential | bioRxiv [biorxiv.org]

- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 15. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 18. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of Action and Key Research Gaps for Psychedelics and Entactogens - Exploring Psychedelics and Entactogens as Treatments for Psychiatric Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Serotonin-Dopamine Releasing Activity of alpha-Methyltryptamine

Abstract

alpha-Methyltryptamine (α-MT), a synthetic tryptamine derivative, exhibits a complex pharmacological profile characterized by its potent activity as a releasing agent for serotonin (5-HT) and dopamine (DA). This guide provides a comprehensive technical overview of the mechanisms underlying α-MT's dual releasing activity, its interactions with monoamine transporters and receptors, and the established methodologies for its scientific investigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a detailed understanding of α-MT's neuropharmacological effects.

Introduction: The Unique Profile of alpha-Methyltryptamine

alpha-Methyltryptamine (α-MT or AMT) is a psychoactive substance of the tryptamine class, structurally related to the neurotransmitter serotonin.[1] Originally developed in the 1960s as an antidepressant under the trade name Indopan in the Soviet Union, its clinical use was short-lived.[1][2] Today, α-MT is recognized for its distinct psychostimulant and hallucinogenic properties, which are primarily attributed to its function as a releasing agent of serotonin, norepinephrine, and dopamine.[1][3][4] The alpha-methylation of the tryptamine backbone confers resistance to metabolism by monoamine oxidase (MAO), prolonging its half-life and enabling significant central nervous system activity.[1] This guide focuses specifically on the core mechanisms driving its pronounced serotonin and dopamine releasing capabilities.

Pharmacodynamics: A Multi-Targeted Mechanism of Action

The neuropharmacological effects of α-MT are multifaceted, stemming from its interactions with several key components of the monoaminergic systems. Its primary mechanism involves the release of serotonin and dopamine, though it also acts as a reuptake inhibitor and a direct agonist at certain serotonin receptors.[4][5]

Monoamine Transporter Interactions: The Releasing Cascade

α-MT functions as a substrate for both the serotonin transporter (SERT) and the dopamine transporter (DAT). This interaction initiates a process known as transporter-mediated release, a mechanism it shares with amphetamine-like compounds.[6] Unlike simple reuptake inhibitors that block the transporter externally, α-MT is transported into the presynaptic neuron.

Once inside the neuron, α-MT disrupts the vesicular storage of serotonin and dopamine, leading to an increase in their cytosolic concentrations. This disruption, coupled with α-MT's ability to induce a reverse transport of these monoamines through their respective transporters (SERT and DAT), results in a significant, non-exocytotic efflux of serotonin and dopamine into the synaptic cleft.[6] Studies have shown that α-MT is a potent releaser at both SERT and DAT, with some evidence suggesting a slightly greater potency for serotonin release.[7][8]

Receptor Binding Profile: Direct Agonism

In addition to its actions on transporters, α-MT exhibits direct agonist activity at various serotonin receptors. It is a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[4][5] The S-(+)-enantiomer of α-MT is reported to be the more active stereoisomer at these receptors.[2] This direct receptor stimulation complements the increased synaptic concentrations of serotonin resulting from transporter-mediated release, contributing to the overall pharmacological profile of the compound.

Monoamine Oxidase Inhibition

α-MT also acts as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[3][5] This enzymatic inhibition further potentiates its effects by reducing the metabolic breakdown of serotonin, norepinephrine, and dopamine in the synapse, thereby increasing their availability.

Experimental Methodologies for Characterizing α-MT's Activity

A thorough understanding of α-MT's serotonin-dopamine releasing activity requires a combination of in vitro and in vivo experimental approaches. The following protocols represent standard, validated methods in the field.

In Vitro Transporter Release Assays

Objective: To quantify the potency and efficacy of α-MT in inducing serotonin and dopamine release from cells expressing the respective transporters.

Causality: This assay directly measures the primary mechanism of action—transporter-mediated release—by isolating the interaction between the compound and the specific transporter in a controlled cellular environment.

Protocol:

-

Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably transfected with either the human serotonin transporter (hSERT) or the human dopamine transporter (hDAT).

-

Radiolabel Loading: Incubate the cells with a radiolabeled substrate, such as [³H]5-HT for SERT-expressing cells or [³H]MPP+ for DAT-expressing cells, to allow for uptake and accumulation.

-

Initiation of Release: After a washout period to remove excess radiolabel, apply varying concentrations of α-MT to the cells.

-

Sample Collection: At specified time points, collect the supernatant, which contains the released radiolabel.

-

Quantification: Use liquid scintillation counting to measure the amount of radioactivity in the collected samples.

-

Data Analysis: Construct dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for release, providing a quantitative measure of α-MT's potency.

Receptor Binding Assays

Objective: To determine the affinity of α-MT for various serotonin and dopamine receptor subtypes.

Causality: This assay elucidates the direct receptor interactions that contribute to the overall pharmacological effect, distinguishing them from the transporter-mediated actions.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat frontal cortex for 5-HT₂ₐ receptors).[9]

-

Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) in the presence of varying concentrations of α-MT.[10]

-

Separation: Rapidly filter the incubation mixture to separate the bound from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values to determine the binding affinity of α-MT for each receptor subtype.

In Vivo Microdialysis

Objective: To measure the real-time changes in extracellular serotonin and dopamine levels in the brain of a living animal following α-MT administration.[11][12]

Causality: This in vivo technique provides a dynamic and physiologically relevant measure of the net effect of α-MT on neurotransmitter release and reuptake in specific brain regions.[13][14][15]

Protocol:

-

Surgical Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or nucleus accumbens, of an anesthetized or freely moving rat.[14]

-

Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, at regular intervals.

-

Drug Administration: Administer α-MT systemically (e.g., via intraperitoneal injection) after a stable baseline of neurotransmitter levels has been established.

-

Neurochemical Analysis: Analyze the collected dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Plot the changes in extracellular neurotransmitter concentrations over time to visualize the onset, magnitude, and duration of α-MT's releasing effects.

Visualization of Mechanisms and Workflows

Signaling Pathway of α-MT-Induced Monoamine Release

Caption: α-MT's mechanism of monoamine release.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis studies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of α-MT is characterized by a slow onset of action (3-4 hours) and a long duration of effects (12-24 hours).[5] Its metabolism in humans involves hydroxylation of the indole ring, followed by O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation.[16] The alpha-methyl group protects the molecule from rapid degradation by MAO, contributing to its oral activity and extended duration of action.[5]

Synthesis and Analytical Profiling

The synthesis of α-MT can be achieved through various chemical routes, with one common method involving the reductive amination of an indole-2-propanone precursor.[9][10] The analytical profiling of α-MT and its metabolites is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are essential for forensic and clinical toxicology.[17][18][19]

Conclusion

alpha-Methyltryptamine's potent serotonin-dopamine releasing activity, coupled with its direct receptor agonism and MAO inhibitory properties, results in a complex and profound neuropharmacological profile. A thorough understanding of its mechanisms of action is crucial for both basic neuroscience research and for informing public health and safety regarding its use. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of α-MT and other novel psychoactive substances. The interplay between its effects on monoamine transporters and receptors underscores the intricate nature of drug-induced alterations in brain chemistry.

References

-

α-Methyltryptamine - Wikipedia. (n.d.). Retrieved from [Link]

-

AMT - Release. (n.d.). Drugs. Retrieved from [Link]

-

αMT - PsychonautWiki. (n.d.). Retrieved from [Link]

-

Alpha-methyltryptamine (AMT). (2014, June 20). Legal-High-Inhaltsstoffe.de. Retrieved from [Link]

-

Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Medicinal Chemistry Letters, 5(11), 1176–1181. Retrieved from [Link]

-

α-Methyltryptophan - Wikipedia. (n.d.). Retrieved from [Link]

-

Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Yim, M. B. (1982). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 25(5), 530–535. Retrieved from [Link]

-

Shulgin, A. T. (1997). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. Journal of Psychoactive Drugs, 29(3), 303-309. Retrieved from [Link]

-

Dahbi, A., St-Jean, M., & Boucher, A. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 58. Retrieved from [Link]

-

Alpha-Methyltryptamine - bionity.com. (n.d.). Retrieved from [Link]

-

Gudelsky, G. A., & Nash, J. F. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 201(2-3), 165–171. Retrieved from [Link]

-

Glennon, R. A. (2020). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 11(17), 2568–2578. Retrieved from [Link]

-

Glennon, R. A. (2020). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 11(17), 2568–2578. Retrieved from [Link]

-

Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Yim, M. B. (1982). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 25(5), 530–535. Retrieved from [Link]

-

Che, F., & Li, C. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(3), 267–281. Retrieved from [Link]

-

Yu, S. J., & Liu, J. T. (2007). Synthesis of deuterium labeled tryptamine derivatives. Journal of the Chinese Chemical Society, 54(5), 1363-1368. Retrieved from [Link]

-

Brandt, S. D., Martins, C. P., & Kavanagh, P. V. (2017). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Drug Testing and Analysis, 9(5), 748–763. Retrieved from [Link]

-

Ungerstedt, U., & Hallström, A. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. Retrieved from [Link]

-

Nakahara, D., Ozaki, N., & Nagatsu, T. (1988). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Biogenic Amines, 5(1), 41-44. Retrieved from [Link]

-

Brandt, S. D., Martins, C. P., & Kavanagh, P. V. (2008). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Forensic Science International, 177(2-3), 131–146. Retrieved from [Link]

-

Expert Committee on Drug Dependence. (2014). Alpha-methyltryptamine (AMT). World Health Organization. Retrieved from [Link]

-

Chen, J. C., Tseng, C. J., & Chan, P. (2006). In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats. Mechanisms of Ageing and Development, 127(7), 628–632. Retrieved from [Link]

Sources

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Alpha-Methyltryptamine [bionity.com]

- 3. AMT | Release [release.org.uk]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 6. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document: Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of... - ChEMBL [ebi.ac.uk]

- 11. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 15. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1H-indol-3-yl)-2-methylpropan-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(1H-indol-3-yl)-2-methylpropan-2-amine, a tryptamine derivative with potential psychoactive properties. It explores the compound's synonyms, structural analogs, and detailed methodologies for its synthesis and analysis. Furthermore, this guide delves into the pharmacological landscape of related tryptamines, offering insights into potential mechanisms of action and metabolic pathways that are likely relevant to the title compound. This paper is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of new therapeutic agents targeting the central nervous system.

Introduction to this compound

This compound, also known by its common synonym α,α-Dimethyltryptamine, is a substituted indolealkylamine belonging to the tryptamine class of compounds. The tryptamine scaffold is a core structure in many biologically active molecules, including the neurotransmitter serotonin and the psychedelic compound N,N-dimethyltryptamine (DMT)[1][2]. The structural similarity of α,α-Dimethyltryptamine to these neuroactive compounds suggests its potential to interact with serotonergic systems in the brain.

The defining feature of this molecule is the presence of two methyl groups on the alpha carbon of the ethylamine side chain. This structural modification is significant as it can influence the compound's pharmacological properties, including its affinity for receptors and its metabolic stability. For instance, α-methylation in the related compound α-methyltryptamine (AMT) is known to confer resistance to metabolism by monoamine oxidase (MAO), thereby prolonging its action[3][4].

This guide will provide a detailed exploration of α,α-Dimethyltryptamine, from its fundamental chemical identity to its potential biological significance, by examining its synthesis, analytical characterization, and the pharmacological properties of its close analogs.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is this compound. However, in scientific literature and chemical databases, it is referred to by a variety of synonyms. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication.

| Synonym | Source/Reference |

| α,α-Dimethyltryptamine | Common Chemical Name |

| alpha,alpha-Dimethyltryptamine | Common Chemical Name |

| 3-(2-Amino-2-methylpropyl)indole | Chemical Abstract Service (CAS) Name |

| 1H-Indole-3-ethanamine, α,α-dimethyl- | Indexed Name |

Structural Analogs of this compound

The tryptamine family is rich with structural analogs that exhibit a wide spectrum of pharmacological activities. Understanding these analogs provides context for predicting the properties of α,α-Dimethyltryptamine. These analogs can be broadly categorized based on substitutions on the indole ring, the ethylamine side chain, and the terminal amino group.

Core Tryptamine Analogs

-

N,N-Dimethyltryptamine (DMT): A potent psychedelic compound found in many plants and animals. It is a potent agonist at serotonin 5-HT2A and 5-HT1A receptors[1][2][5].

-

α-Methyltryptamine (AMT): A psychoactive compound that acts as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, and also as a non-selective serotonin receptor agonist. It is also a monoamine oxidase inhibitor (MAOI)[3][4].

-

Tryptamine: The parent compound of the tryptamine family, it is a monoamine alkaloid found in plants, fungi, and animals[1].

Analogs with Substitutions on the Indole Ring

-

5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine): A potent psychedelic tryptamine with a methoxy group at the 5-position of the indole ring. It is a potent agonist at serotonin receptors[6].

-

Psilocin (4-HO-DMT): The psychoactive metabolite of psilocybin, found in psychedelic mushrooms. It has a hydroxyl group at the 4-position of the indole ring.

Analogs with Altered Side Chains

-

α-Ethyltryptamine (AET): An analog of AMT with an ethyl group instead of a methyl group at the alpha position. It also acts as a monoamine releaser and MAOI.

-

N,N-Diisopropyltryptamine (DiPT): A tryptamine with two isopropyl groups on the terminal amine, known for its auditory distortions.

The following diagram illustrates the structural relationships between α,α-Dimethyltryptamine and some of its key analogs.

Structural relationships of α,α-Dimethyltryptamine and its analogs.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available indole. The first step is the synthesis of the key intermediate, indole-3-acetone, followed by a reductive amination to yield the target compound.

Step 1: Synthesis of Indole-3-acetone

Indole-3-acetone can be synthesized from indole through various methods. One common approach involves the reaction of indole with chloroacetone. A more controlled method involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with a Grignard reagent like methylmagnesium bromide[7][8].

Protocol for Synthesis of Indole-3-acetone [7][8]

-

Materials: 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide, Methylmagnesium bromide (in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in THF (2-3 equivalents) dropwise with constant stirring.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure indole-3-acetone.

-

Step 2: Reductive Amination of Indole-3-acetone

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[9][10]. In this step, indole-3-acetone is reacted with an amine source, typically ammonia, in the presence of a reducing agent to form the desired primary amine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent for this transformation as it selectively reduces the intermediate imine in the presence of the ketone[9][11].

Protocol for Reductive Amination of Indole-3-acetone

-

Materials: Indole-3-acetone, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid (for salt formation, optional), Diethyl ether.

-

Procedure:

-

Dissolve indole-3-acetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

To this solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture (caution: HCN gas may be evolved).

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic with a sodium hydroxide solution and extract with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to yield the crude this compound.

-

The product can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

-

The following diagram illustrates the synthetic workflow.

Synthetic workflow for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the identification and quantification of this compound and its analogs in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of tryptamines[1][12][13][14].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tryptamines, derivatization is often employed to improve their chromatographic properties and reduce peak tailing.

Exemplary GC-MS Protocol for Tryptamine Analysis [12][13]

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

For derivatization, evaporate the solvent and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) derivative.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

-

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a 30 m HP-5MS (5% phenyl methyl siloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

-

Injector: Splitless mode for trace analysis.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

-

The mass spectrum of α,α-Dimethyltryptamine is expected to show a molecular ion peak and characteristic fragmentation patterns, including the cleavage of the Cα-Cβ bond to produce a stable indolylic fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds like tryptamines and their salts. Reversed-phase chromatography is the most common mode used.

Exemplary HPLC Protocol for Tryptamine Separation [1][15]

-

Chromatographic System:

-